An In-depth Technical Guide to Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate
An In-depth Technical Guide to Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate
Foreword: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is a paramount objective. Among these, spirocyclic systems, particularly those incorporating heteroatoms, have emerged as "privileged scaffolds." Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures. The 2,6-diazaspiro[3.4]octane core, a key example of this class, provides a rigid framework that allows for precise vectoral orientation of substituents, which can lead to improved target engagement, enhanced metabolic stability, and favorable physicochemical properties. This guide provides a detailed technical overview of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1086394-87-7), a versatile building block that serves as a gateway to a diverse range of functionalized spirocyclic compounds for drug discovery and development.
Physicochemical and Structural Properties
Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is a key synthetic intermediate where one of the secondary amines of the parent spirocycle is protected with a benzyloxycarbonyl (Cbz or Z) group. This mono-protection strategy is crucial for the selective functionalization of the remaining free amine, enabling the synthesis of a wide array of derivatives.
Table 1: Physicochemical Properties of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate
| Property | Value | Source |
| CAS Number | 1086394-87-7 | Vendor Information |
| Molecular Formula | C₁₄H₁₈N₂O₂ | ChemScene[1] |
| Molecular Weight | 246.31 g/mol | ChemScene[1] |
| Appearance | Predicted: White to off-white solid or colorless oil | Inferred from related compounds |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structure |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | ChemScene[1] |
| Predicted logP | 1.6185 | ChemScene[1] |
Synthesis and Purification: A Strategic Approach
The synthesis of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate involves the selective protection of one of the amine functionalities of the parent 2,6-diazaspiro[3.4]octane. The choice of the benzyloxycarbonyl (Cbz) protecting group is strategic, as it is stable under a variety of reaction conditions and can be readily removed via catalytic hydrogenation.
Proposed Synthetic Workflow
The following protocol is a representative procedure based on established methods for the N-protection of amines.[2]
Caption: Proposed synthetic workflow for Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate.
Detailed Experimental Protocol
Materials:
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2,6-Diazaspiro[3.4]octane (or its salt)
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Benzyl Chloroformate (Cbz-Cl)
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Triethylamine (Et₃N) or another suitable base
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: To a solution of 2,6-diazaspiro[3.4]octane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq). Cool the reaction mixture to 0 °C in an ice bath.
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Addition of Protecting Group: Slowly add a solution of benzyl chloroformate (1.0 eq) in DCM to the cooled reaction mixture dropwise over 30 minutes. The use of a slight excess of the amine starting material can help to minimize the formation of the di-protected byproduct.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
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Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate as a pure compound.
Causality in Experimental Design:
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Choice of Base: Triethylamine is used to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.
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Controlled Addition: The slow, dropwise addition of benzyl chloroformate at a low temperature helps to control the exothermicity of the reaction and improve the selectivity for mono-protection.
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Aqueous Workup: The washing steps are essential to remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.
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Chromatographic Purification: Due to the potential for the formation of the di-protected byproduct and other impurities, column chromatography is the most effective method for isolating the desired mono-protected product.
Spectral Characterization (Predicted)
Table 2: Predicted NMR and MS Data
| Data Type | Predicted Chemical Shifts (ppm) or m/z | Rationale |
| ¹H NMR | ~7.30-7.40 (m, 5H, Ar-H), ~5.15 (s, 2H, Ar-CH₂-O), ~4.0-4.2 (m, 4H, spiro-CH₂-N-Cbz), ~3.0-3.2 (m, 4H, spiro-CH₂-NH), ~2.0-2.2 (m, 2H, spiro-CH₂-CH₂-N), ~1.8-2.0 (m, 1H, spiro-NH) | Based on typical shifts for benzyl groups, Cbz-protected amines, and the spirocyclic core. |
| ¹³C NMR | ~155 (C=O, carbamate), ~136 (Ar-C, quat.), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~67.0 (Ar-CH₂-O), ~50-60 (spiro-C-N), ~40-50 (spiro-C-N), ~35-45 (spiro-CH₂-CH₂-N), Spiro-quat. C | Based on typical shifts for carbamates, aromatic carbons, and aliphatic carbons in a strained ring system. |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 247.14 | Calculated for C₁₄H₁₉N₂O₂⁺ |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1690 (C=O stretch, carbamate), ~1450-1600 (Ar C=C stretch) | Based on characteristic vibrational frequencies of the functional groups present. |
Applications in Drug Discovery and Medicinal Chemistry
Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is not typically a biologically active compound itself but rather a critical building block for the synthesis of more complex molecules. Its primary utility lies in providing a rigid, three-dimensional scaffold that can be selectively functionalized.
Caption: Role of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate as a versatile synthetic intermediate.
Key Applications:
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Scaffold for Library Synthesis: The free secondary amine at the N-6 position serves as a handle for a variety of chemical transformations, including alkylation, acylation, sulfonylation, and reductive amination. This allows for the rapid generation of a library of diverse compounds for high-throughput screening.
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Introduction of 3D-Character: Incorporating the 2,6-diazaspiro[3.4]octane core into drug candidates can improve their physicochemical properties by increasing their sp³ character, which is often associated with better clinical outcomes.[3]
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Development of Novel Therapeutics: The 2,6-diazaspiro[3.4]octane scaffold has been successfully utilized in the development of potent antitubercular agents.[4] By attaching a pharmacophore to the N-6 position and a different moiety at the N-2 position (after deprotection), researchers can explore structure-activity relationships (SAR) to optimize potency and selectivity.
Safety and Handling
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Potential Hazards (Inferred from Related Compounds):
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Benzyl Chloroformate (precursor): Corrosive, causes severe skin burns and eye damage, and is toxic if inhaled.
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Amines: Can be irritating to the skin, eyes, and respiratory tract.
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General Organic Carbamates: May be harmful if swallowed or inhaled.
Conclusion
Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is a valuable and versatile building block in medicinal chemistry. Its mono-protected nature allows for the strategic and selective functionalization of the rigid spirocyclic core, enabling the exploration of novel chemical space in drug discovery. While specific experimental data for this compound is limited, its synthesis and properties can be reliably inferred from established chemical principles and data from related compounds. As the demand for novel, three-dimensional scaffolds in drug development continues to grow, the importance of intermediates like Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is set to increase.
References
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Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
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Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PMC. [Link]
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Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. [Link]
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Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. SIOC Journals. [Link]
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Preparation of Mono-Cbz Protected Guanidines. PMC. [Link]
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2-Benzyl-2,6-diazaspiro[3.4]octane. PubChem. [Link]
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5 - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]
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Benzyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate - C15H17NO3. Chemspace. [Link]
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Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate — Chemical Substance Information. NextSDS. [Link]
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